N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide
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Overview
Description
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a cyano group, a methylthiophene ring, and a nitrobenzo[b]thiophene carboxamide group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
It has been observed that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
The compound has shown potent growth inhibition properties against various human cancer cell lines . It has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines . These results suggest that the compound may have potential as an antitumor agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the cyano and methylthiophene groups through various coupling reactions. The final step involves the nitration of the benzo[b]thiophene ring and subsequent formation of the carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzo[d][1,3]dioxole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides of the original compound, while reduction can produce amino derivatives
Scientific Research Applications
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound’s derivatives are explored for use in materials science, such as in the development of novel polymers and electronic materials.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O5S2/c1-12-16(10-24)23(33-20(12)7-13-2-4-17-18(6-13)31-11-30-17)25-22(27)21-9-14-8-15(26(28)29)3-5-19(14)32-21/h2-6,8-9H,7,11H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZZLKYIQKWGSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])CC4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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